N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide
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Overview
Description
N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide is a member of quinazolines.
Scientific Research Applications
1. Peptidomimetic Building Blocks
N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide and similar compounds have been synthesized for use as novel peptidomimetic building blocks. These compounds, including N-(6-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide, are derived from cyclohexane-1,4-dione monoethylene ketal and N-(4-oxocyclohexyl)acetamide, showcasing their potential in peptidomimetic chemistry (Marinko et al., 2000).
2. Anticancer and Antibacterial Activities
Novel quinazoline derivatives, including N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, have been synthesized and found to exhibit in vitro anticancer and antibacterial activities. Their structure-activity relationships (SAR) and specific activities against various cancer cell lines have been studied, highlighting their therapeutic potential (Berest et al., 2011).
3. Synthesis of Anticancer Agents
Further research into quinazoline derivatives has led to the development of compounds with thiazole and thiadiazole fragments. These compounds demonstrate considerable cytotoxicity and have been tested for anticancer activity against various cancer cell lines, including colon, melanoma, and ovarian cancer. The study provides valuable insights into the development of novel anticancer agents (Kovalenko et al., 2012).
4. Development of Peptide Deformylase Inhibitors
Research into 2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and related acetamides has yielded potent and selective inhibitors of the enzyme Escherichia coli peptide deformylase (PDF). These compounds are structurally new and offer potential in the development of antibacterial agents (Apfel et al., 2001).
5. Synthesis of EGF Receptor Inhibitors
The synthesis of Afatinib Dimaleate, an inhibitor of the epidermal growth factor receptor, involves derivatives of quinazoline. The process includes steps like nitro-reduction and amidation, demonstrating the role of quinazoline derivatives in the synthesis of targeted cancer therapies (Kumar et al., 2019).
6. Development of Anticonvulsants
Quinazoline derivatives have been explored for their anticonvulsant activities. Studies have focused on synthesizing novel compounds and evaluating their efficacy in models like PTZ-induced seizures, highlighting the potential of these compounds in treating seizure disorders (El-Azab et al., 2012).
7. Discovery of Dual Action H1R/H4R Ligands
Research into quinazoline-containing H4 receptor compounds has led to the discovery of dual-action human H1 and H4 receptor ligands. These compounds have shown potential in treating inflammatory conditions, showcasing the versatility of quinazoline derivatives (Smits et al., 2008).
properties
Product Name |
N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide |
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Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C14H13N3O3/c1-8(18)16-14-15-7-10-11(17-14)5-9(6-12(10)19)13-3-2-4-20-13/h2-4,7,9H,5-6H2,1H3,(H,15,16,17,18) |
InChI Key |
MCGDILBNDMXNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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